molecular formula C20H24N6O4S B2674661 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019097-10-9

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2674661
CAS No.: 1019097-10-9
M. Wt: 444.51
InChI Key: UTOKROUYNDJDPD-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrazolyl-pyrimidinyl moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as a β-keto ester, the pyrazole ring can be synthesized through a cyclization reaction with hydrazine.

    Pyrimidine Synthesis: The pyrazole derivative can then be reacted with appropriate reagents to form the pyrimidine ring, often involving condensation reactions.

    Benzamide Formation: The final step involves coupling the pyrazolyl-pyrimidinyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Dimethylsulfamoyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of various diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound might interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(1H-pyrazol-5-yl)benzamide: Lacks the pyrimidine ring, potentially altering its biological activity.

    N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide: Lacks the dimethylsulfamoyl group, which may affect its solubility and reactivity.

    4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1H-pyrazol-5-yl)benzamide: Lacks the pyrimidine ring, which could influence its pharmacological properties.

Uniqueness

The presence of both the dimethylsulfamoyl group and the pyrazolyl-pyrimidinyl moiety in 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-5-6-15-12-18(27)23-20(21-15)26-17(11-13(2)24-26)22-19(28)14-7-9-16(10-8-14)31(29,30)25(3)4/h7-12H,5-6H2,1-4H3,(H,22,28)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOKROUYNDJDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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